molecular formula C17H11Cl3N2O2 B14378741 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole CAS No. 88502-84-5

2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B14378741
CAS No.: 88502-84-5
M. Wt: 381.6 g/mol
InChI Key: DIHUDFAJVCTZLQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 2-chlorobenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 4-nitroacetophenone in the presence of a base to yield the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Corresponding N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound’s chlorine and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-methoxyphenyl)-1H-pyrrole
  • 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-aminophenyl)-1H-pyrrole

Uniqueness

2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88502-84-5

Molecular Formula

C17H11Cl3N2O2

Molecular Weight

381.6 g/mol

IUPAC Name

2,4-dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)pyrrole

InChI

InChI=1S/C17H11Cl3N2O2/c1-10-16(19)15(11-6-8-12(9-7-11)22(23)24)17(20)21(10)14-5-3-2-4-13(14)18/h2-9H,1H3

InChI Key

DIHUDFAJVCTZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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